molecular formula C17H22O2 B14170687 2'-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5'-(1,3)dioxane) CAS No. 3781-34-8

2'-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5'-(1,3)dioxane)

Cat. No.: B14170687
CAS No.: 3781-34-8
M. Wt: 258.35 g/mol
InChI Key: DJAGRBSIXXHAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.1]hept-2-en-5-one
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Uniqueness

2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bicyclic compounds and contributes to its specific reactivity and applications .

Properties

CAS No.

3781-34-8

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)spiro[1,3-dioxane-5,5'-bicyclo[2.2.1]hept-2-ene]

InChI

InChI=1S/C17H22O2/c1-3-13-5-11(1)7-15(13)16-18-9-17(10-19-16)8-12-2-4-14(17)6-12/h1-4,11-16H,5-10H2

InChI Key

DJAGRBSIXXHAHL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C3OCC4(CC5CC4C=C5)CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.